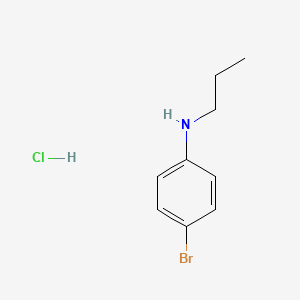

4-bromo-N-propylaniline hydrochloride

Übersicht

Beschreibung

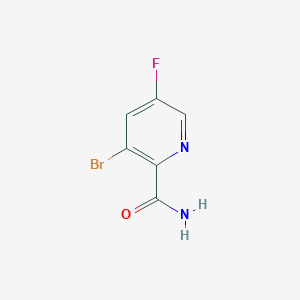

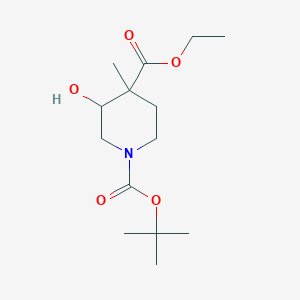

4-bromo-N-propylaniline hydrochloride is a chemical compound with the CAS Number: 2031261-27-3 . It has a molecular weight of 250.57 and its IUPAC name is 4-bromo-N-propylaniline hydrochloride . The compound is a solid in its physical form .

Molecular Structure Analysis

The InChI code for 4-bromo-N-propylaniline hydrochloride is 1S/C9H12BrN.ClH/c1-2-7-11-9-5-3-8(10)4-6-9;/h3-6,11H,2,7H2,1H3;1H . This code provides a specific identifier for the molecular structure of the compound.Physical And Chemical Properties Analysis

4-bromo-N-propylaniline hydrochloride is a solid . It has a molecular weight of 250.57 . The InChI code provides information about its molecular structure .Wissenschaftliche Forschungsanwendungen

-

Polyaniline and Polypyrrole Hydrogels

- Field : Polymer Chemistry

- Application : These hydrogels have been extensively investigated due to their remarkable physicochemical and physico-mechanical properties . They have widespread application in electrochemical as well as biomedical fields .

- Methods : The synthesis strategies of these hydrogels have been discussed along with the common characterization techniques employed to study the physical, chemical, mechanical as well as thermal characteristics of these materials .

- Results : These materials have been utilized in sensors, drug delivery, solar energy devices, and energy storage .

-

4-Bromoaniline

- Field : Organic Synthesis

- Application : 4-Bromoaniline is a versatile intermediate for various synthetic applications. It can be used in the synthesis of various organic molecules through catalytic processes .

- Methods : The synthesis of 4-Bromoaniline involves N-TBS protection to shield the aniline nitrogen, using mild conditions and eco-friendly 2-MeTHF solvent . This protected form is useful in Heck cross-coupling reactions, catalyzed by Pd nanocrystals on COFs, to form C-C bonds efficiently .

- Results : The synthesis of 4-Bromoaniline via N-TBS protection is a straightforward, mild, and environmentally conscious approach that provides an effective route to protected aniline derivatives, with the option of easy deprotection when necessary .

- Polyaniline Thin Films

- Field : Nanotechnology

- Application : Polyaniline (PANI) thin films have received tremendous consideration for the improvement of sensors, optoelectronic devices, and photonic devices . Given its unique properties, easy synthesis, low cost, and high environmental stability, it has attracted extensive attention in various applications such as electronics, drugs, and anti-corrosion materials .

- Methods : This review focuses on different preparation processes of PANI thin film by chemical and physical methods . Several features of PANI thin films, such as their magnetic, redox, and antioxidant, anti-corrosion, and electrical and sensing properties, are discussed .

- Results : The most important PANI applications are briefly reviewed at the end of this review .

Eigenschaften

IUPAC Name |

4-bromo-N-propylaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrN.ClH/c1-2-7-11-9-5-3-8(10)4-6-9;/h3-6,11H,2,7H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMHNESRRVGJFIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1=CC=C(C=C1)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-bromo-N-propylaniline hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

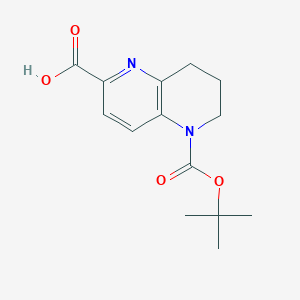

![tert-Butyl 4-hydroxy-4,5-dihydro-1H-pyrrolo[1,2-a][1,4]diazepine-2(3H)-carboxylate](/img/structure/B1383184.png)

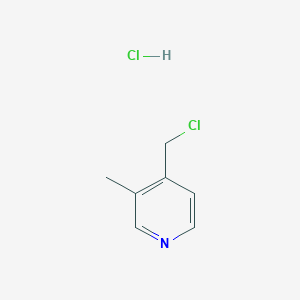

![1-[5-(Aminomethyl)-2-pyridinyl]-3-pyrrolidinol dihydrochloride](/img/structure/B1383191.png)

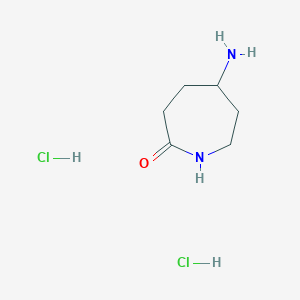

![methyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylate](/img/structure/B1383199.png)